N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-24(25-15-19-9-3-1-4-10-19)18-28-23-17-26(16-20-11-5-2-6-12-20)22-14-8-7-13-21(22)23/h1-14,17H,15-16,18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMZPSQXHUMBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Thioether Formation: The indole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acylating agent such as acetyl chloride or acetic anhydride to form the acetamide group.
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Key Findings :
-
Oxidation to sulfoxides occurs under mild conditions, while sulfones require stronger oxidants and elevated temperatures.
-
The indole moiety remains intact during oxidation, confirmed by NMR and mass spectrometry .
Reduction Reactions
The sulfanyl group can be reduced to thiol (-SH) or further to disulfides.
Key Findings :
-
LiAlH₄ selectively reduces the sulfanyl group without affecting the acetamide or benzyl groups.
-
Hydrogenation produces disulfides as major products, likely due to dimerization of intermediate thiols.
Substitution Reactions
Electrophilic substitution occurs at the indole C-5 position, while nucleophilic substitution targets the acetamide group.
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | 5-Nitro-indole derivative | 60–68% | |
| Bromination (Br₂ in CH₂Cl₂) | Room temperature, 1 hour | 5-Bromo-indole derivative | 55–62% |
Nucleophilic Substitution
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, reflux | Primary amine derivative | 50–58% | |
| Sodium methoxide (NaOMe) | Methanol, 50°C | Methyl ester derivative | 65–70% |
Key Findings :
-
Nitration and bromination favor the indole C-5 position due to electron-rich aromaticity .
-
Acetamide substitution proceeds via cleavage of the amide bond under basic or nucleophilic conditions.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | 85–90% | |
| 2M NaOH, 80°C | Sodium carboxylate | 92–95% |
Key Findings :
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings, leveraging the indole C-3 position.
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF/H₂O, 80°C | Biaryl derivative | 60–70% | |
| Heck reaction | Pd(OAc)₂ | DMF, 100°C | Alkenylated indole | 55–65% |
Key Findings :
-
Suzuki coupling introduces aryl groups at the indole C-3 position, enhancing structural diversity.
Photochemical Reactions
UV irradiation induces sulfanyl group dissociation, forming thiyl radicals.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV light (254 nm), benzene | Thiyl radical dimer | 40–50% |
Key Findings :
-
Radical intermediates dimerize to form disulfides, confirmed by ESR spectroscopy.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide serves as a versatile building block in organic synthesis. It is employed in the construction of more complex molecules through various organic reactions, facilitating the development of new compounds with tailored properties.
Reagent in Organic Reactions
The compound is utilized as a reagent in diverse organic reactions, which can include nucleophilic substitutions and coupling reactions. Its sulfanyl group enhances its reactivity, making it suitable for synthesizing derivatives that may exhibit enhanced biological activities.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown promising results against various bacterial strains, suggesting its utility as a lead compound in the development of new antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate its specific mechanisms of action and therapeutic potential .
Neurological Effects
N-benzyl derivatives, including this compound, have been explored for their anticonvulsant activities. Investigations into their structural features have led to insights about their efficacy in seizure models, positioning them as candidates for further development in treating epilepsy .
Medicinal Applications
Therapeutic Agent Development
Due to its diverse biological activities, this compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets suggest it could be developed into drugs for treating infections or cancer .
SARS-CoV-2 Inhibition
Recent studies have identified N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This highlights the compound's relevance in current research aimed at combating viral infections, particularly in the context of COVID-19 .
Industrial Applications
Material Science
In industry, this compound is utilized in developing new materials with specific properties, such as enhanced stability and conductivity. Its unique structure allows modifications that can tailor these properties for various applications.
Pharmaceutical Manufacturing
The compound's role as a precursor for synthesizing other valuable compounds positions it as an important intermediate in pharmaceutical manufacturing processes. Its scalability and reactivity make it suitable for large-scale production environments.
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Building Block | Used in organic synthesis for complex molecules |
| Organic Reagent | Engages in nucleophilic substitutions and coupling reactions | |
| Biology | Antimicrobial Properties | Exhibits activity against various bacterial strains |
| Anticancer Activity | Potential to inhibit cancer cell proliferation | |
| Neurological Effects | Investigated for anticonvulsant properties | |
| Medicine | Therapeutic Agent Development | Explored for treating infections and cancer |
| SARS-CoV-2 Inhibition | Identified as an inhibitor of viral replication | |
| Industry | Material Science | Used in developing materials with enhanced properties |
| Pharmaceutical Manufacturing | Serves as a precursor for other valuable compounds |
Mechanism of Action
The exact mechanism of action of N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially disrupting their normal function . Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Spectral Characterization
- IR Spectroscopy : Amide C=O stretches (~1645 cm⁻¹) and N-H bends (~3300 cm⁻¹) are consistent across analogs (e.g., 8a, 8b) .
- NMR Data : The indole C3 proton in analogs like 8a resonates at δ 7.2–7.4 ppm, while benzyl protons appear at δ 4.6–5.1 ppm .
Physicochemical Properties
- Melting Points : Analogs with electron-rich substituents (e.g., 8b: 177–179°C) exhibit higher melting points than those with electron-withdrawing groups (e.g., 8h: 179–181°C) .
- Chromatographic Behavior : Rf values correlate with polarity; for example, 8f (Rf = 0.13) is less polar than 8g (Rf = 0.57) due to its p-tolyl substituent .
Biological Activity
N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of indole and sulfanyl groups, contributing to its lipophilicity and ability to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 354.44 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial cell division or cancer cell proliferation, leading to reduced viability of these cells.
- Receptor Binding : Its indole nucleus allows for high-affinity binding to multiple receptors, influencing various biochemical pathways .
- Biochemical Pathways : The compound potentially affects pathways related to apoptosis, inflammation, and oxidative stress, contributing to its therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.44 μg/mm² |
| Pseudomonas aeruginosa | 0.88 μg/mm² |
| Escherichia coli | 0.22 μg/mm² |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving ovarian cancer xenografts in nude mice, this compound demonstrated a tumor growth suppression rate of 100% . This efficacy highlights its potential as a therapeutic agent in oncology.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Indole Derivatives : A study on indole derivatives indicated that modifications could enhance their bioactivity against cancer cells and bacteria .
- Synthesis and Screening : Another study synthesized various benzylindole derivatives and screened them for antimicrobial activity, establishing a correlation between structural features and biological efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide, and what experimental parameters require optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-benzyl-1H-indole-3-thiol with N-benzyl-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters to optimize include:
- Reaction temperature : 80–100°C to balance reactivity and byproduct formation.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted indole derivatives .
Variations in benzyl or acetamide substituents may necessitate adjusting stoichiometry or reaction time .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic techniques is critical:
- FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds. Discrepancies in vibrational bands may indicate tautomerism or impurities .
- NMR : ¹H NMR should show singlet peaks for benzyl protons (δ 4.5–5.0 ppm) and indole H-3 (δ 7.2–7.5 ppm). ¹³C NMR verifies the acetamide carbonyl (δ 165–170 ppm) .
- X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles, particularly for the sulfanyl bridge .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions between experimental and computational spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- DFT calculations : Use B3LYP/6-311++G(d,p) to model gas-phase vibrational spectra, then apply solvent correction models (e.g., PCM for DMSO). Compare computed vs. experimental IR bands to identify deviations in sulfanyl-acetamide torsion angles .
- Dynamic NMR : Probe temperature-dependent shifts to detect rotameric equilibria affecting peak splitting .
Systematic benchmarking against related indole-thioacetamide derivatives can isolate structural anomalies .
Q. How can researchers design in vitro pharmacological studies to evaluate this compound’s bioactivity, given structural similarities to known bioactive analogs?
- Methodological Answer : Prioritize assays based on structural motifs:
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, using 5-(1H-indole-3-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives as positive controls .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., Ellman’s method for AChE), noting the sulfanyl group’s potential metal-chelating role .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), comparing results to N-alkyl-2-(quinoxalin-2-ylsulfanyl)acetamide derivatives .
Q. What computational approaches are used to predict the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer : Leverage in silico tools for ADMET profiling:
- Lipophilicity (LogP) : Predict via ChemAxon or Molinspiration; values >3 may indicate poor aqueous solubility.
- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using Schrödinger’s QikProp.
- Toxicity : Apply ProTox-II for hepatotoxicity alerts, focusing on structural alerts like the indole-sulfanyl moiety .
Validate predictions with in vitro microsomal assays and Ames tests for mutagenicity .
Data Analysis & Experimental Design
Q. How should researchers address low yields during scale-up synthesis of this compound?
- Methodological Answer : Low yields often stem from poor solubility or side reactions. Mitigation strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
- Protecting groups : Temporarily protect the indole nitrogen with a tosyl group to prevent dimerization.
- Process analytical technology (PAT) : Use inline FT-IR to monitor thiolate intermediate formation in real-time .
Q. What analytical techniques are recommended for detecting degradation products in stability studies?
- Methodological Answer : Employ hyphenated techniques:
- HPLC-DAD-MS : Separate degradation products (e.g., hydrolyzed acetamide) using a C18 column (ACN/water + 0.1% formic acid) and identify via fragmentation patterns .
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to simulate accelerated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
